3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid (Dihydroisoferulic Acid)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid typically involves the deuteration of 3-(3-Hydroxy-4-methoxyphenyl)propionic acid. This process can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the efficiency and yield of the deuterated product. Quality control measures are crucial to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be used for further research and applications .
Scientific Research Applications
3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid is widely used in:
Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry and nuclear magnetic resonance (NMR) studies to trace metabolic pathways and reaction mechanisms.
Biology: It helps in studying enzyme kinetics and metabolic processes due to its deuterium labeling.
Medicine: The compound is used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It is employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid exerts its effects involves its interaction with various molecular targets. It can inhibit enzymes such as prostaglandin E2 synthase, thereby reducing inflammation. The deuterium labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic pathways and interactions .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid:
3-Hydroxy-4-methoxyphenylacetic acid: Another related compound with slight variations in its chemical structure.
3-(3-Hydroxyphenyl)propanoic acid: Similar in structure but with different functional groups
Uniqueness
The uniqueness of 3-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid lies in its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in research applications where precise tracking and measurement are required .
Properties
CAS No. |
1794828-46-8 |
---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
199.22 |
IUPAC Name |
3-[3-hydroxy-4-(trideuteriomethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H12O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13)/i1D3 |
InChI Key |
ZVIJTQFTLXXGJA-FIBGUPNXSA-N |
SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)O |
Synonyms |
β-(3-Hydroxy-4-methoxyphenyl)propionic-d3 Acid; Hydroisoferulic-d3 Acid; 3-Hydroxy-4-methoxy-benzenepropanoic-d3 Acid; Dihydroisoferulic-d3 acid |
Origin of Product |
United States |
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